4-Amino-8-fluoroquinoline-3-carbohydrazide
Overview
Description
4-Amino-8-fluoroquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9FN4O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both amino and fluoro groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluoroquinoline-3-carbohydrazide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-Amino-8-fluoroquinoline.
Hydrazide Formation: The amino group at position 4 is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Reaction Conditions: The reaction is usually carried out in an ethanol medium under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
4-Amino-8-fluoroquinoline-3-carbohydrazide has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-fluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The pathways involved may include disruption of DNA synthesis or interference with cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 5-Bromo-8-fluoroquinoline
Uniqueness
4-Amino-8-fluoroquinoline-3-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which enhance its reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical modifications and biological activities .
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-3-1-2-5-8(12)6(10(16)15-13)4-14-9(5)7/h1-4H,13H2,(H2,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBWLWLSJFKQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)NN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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